molecular formula C10H16N2O3 B2803270 Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 1396684-44-8

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2803270
CAS No.: 1396684-44-8
M. Wt: 212.249
InChI Key: LZWWMEHRSVQAAF-UHFFFAOYSA-N
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Description

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C10H15NO3 It is characterized by a pyrrolidine ring, a cyclopropyl group, and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1-cyclopropyl-5-oxopyrrolidin-2-yl)carbamate
  • Ethyl (1-cyclopropyl-5-oxopyrrolidin-4-yl)carbamate
  • Methyl (1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-2-15-10(14)11-7-5-9(13)12(6-7)8-3-4-8/h7-8H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWWMEHRSVQAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CC(=O)N(C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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